Nonacosa-10,12,14-triynoic acid
Description
Nonacosa-10,12,14-triynoic acid is a polyacetylenic fatty acid characterized by a 29-carbon chain (C29) with three conjugated triple bonds at positions 10, 12, and 14, terminating in a carboxylic acid group.
Properties
CAS No. |
126115-85-3 |
|---|---|
Molecular Formula |
C29H46O2 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
nonacosa-10,12,14-triynoic acid |
InChI |
InChI=1S/C29H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,21-28H2,1H3,(H,30,31) |
InChI Key |
HTKRVRRIWSEOMZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Polyacetylenic Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, sources, and bioactivities of Nonacosa-10,12,14-triynoic acid and its analogs:
Key Research Findings
Bioactivity and Mechanism of Action
- Octadeca-8,10,12-triynoic acid (C18): This compound, isolated from Scurrula atropurpurea, demonstrates potent inhibition of tumor cell invasion (e.g., MM1 cells) at low concentrations (5–10 µg/mL). The presence of three conjugated triple bonds is critical for its activity, as analogs with fewer unsaturated bonds show reduced efficacy .
- Minquartynoic acid (C18): Exhibits broad-spectrum antiparasitic activity, including against Leishmania major and HIV-1. Its mechanism involves disrupting membrane integrity and inhibiting enzymatic pathways in pathogens .
- Pentacosa-10,12-diynoic acid (C25): While less bioactive than triynoic acids, its diynoic structure enables conjugation in polymers, forming materials responsive to environmental stimuli (e.g., UV radiation) .
Structure-Activity Relationships (SAR)
- Triple Bond Number and Position: Increasing the number of conjugated triple bonds enhances bioactivity. For example, octadeca-8,10,12-triynoic acid (three triple bonds) shows superior anticancer effects compared to diynoic analogs .
- Chain Length: Longer chains (e.g., C25, C29) may improve lipid solubility and membrane interaction but could reduce bioavailability. Shorter chains (C18–C20) are more commonly associated with potent pharmacological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
